2,4-Difluorobenzylzinc bromide

Catalog No.
S1899513
CAS No.
307496-26-0
M.F
C7H5BrF2Zn
M. Wt
272.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Difluorobenzylzinc bromide

CAS Number

307496-26-0

Product Name

2,4-Difluorobenzylzinc bromide

IUPAC Name

bromozinc(1+);2,4-difluoro-1-methanidylbenzene

Molecular Formula

C7H5BrF2Zn

Molecular Weight

272.4 g/mol

InChI

InChI=1S/C7H5F2.BrH.Zn/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1

InChI Key

WPJAHFYOACWPNA-UHFFFAOYSA-M

SMILES

[CH2-]C1=C(C=C(C=C1)F)F.[Zn+]Br

Canonical SMILES

[CH2-]C1=C(C=C(C=C1)F)F.[Zn+]Br

Synthesis of Non-peptidomimetic Antagonists

The primary application of 2,4-Difluorobenzylzinc bromide in scientific research lies in the synthesis of non-peptidomimetic antagonists of XIAP and cIAP1. These proteins are X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis protein 1 (cIAP1), respectively, and are involved in regulating programmed cell death (apoptosis) []. By inhibiting these proteins, researchers can study their role in cell survival and death pathways.

2,4-Difluorobenzylzinc bromide is an organozinc compound with the molecular formula C7_7H5_5BrF2_2Zn. It is characterized by the presence of two fluorine atoms positioned at the 2 and 4 positions of the benzyl group, which enhances its reactivity and solubility in organic solvents. This compound is utilized primarily in organic synthesis and medicinal chemistry due to its ability to act as a nucleophile in various reactions. The presence of the bromine atom allows for its use in coupling reactions, making it a valuable reagent in synthetic organic chemistry .

  • Nucleophilic Substitution Reactions: As a zinc reagent, it can react with electrophiles to form carbon-carbon bonds. This is particularly useful in the synthesis of complex organic molecules.
  • Cross-Coupling Reactions: It can be used in Suzuki and Negishi coupling reactions, where it couples with aryl halides to form biaryl compounds.
  • Electrophilic Addition: The compound can undergo electrophilic addition reactions, where it adds to alkenes or alkynes, facilitating the formation of more complex structures .

Research indicates that 2,4-difluorobenzylzinc bromide may have biological significance, particularly in drug development. It has been noted for its potential role as a precursor in synthesizing dual inhibitors of X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis protein 1 (cIAP1). These proteins are involved in cancer cell survival, thus making this compound a candidate for therapeutic applications against certain cancers .

The synthesis of 2,4-difluorobenzylzinc bromide typically involves the following steps:

  • Formation of the Grignard Reagent: The initial step involves reacting 2,4-difluorobenzyl chloride with magnesium metal in anhydrous ether to produce 2,4-difluorobenzyl magnesium bromide.
    C7H5BrF2+MgC7H5BrF2MgBr\text{C}_7\text{H}_5\text{BrF}_2+\text{Mg}\rightarrow \text{C}_7\text{H}_5\text{BrF}_2\text{MgBr}
  • Reaction with Zinc Bromide: The Grignard reagent is then treated with zinc bromide to yield 2,4-difluorobenzylzinc bromide.
    C7H5BrF2MgBr+ZnBr2C7H5BrF2ZnBr\text{C}_7\text{H}_5\text{BrF}_2\text{MgBr}+\text{ZnBr}_2\rightarrow \text{C}_7\text{H}_5\text{BrF}_2\text{ZnBr}

This method allows for the efficient production of the compound while maintaining its reactivity for subsequent reactions .

2,4-Difluorobenzylzinc bromide is utilized in various applications:

  • Organic Synthesis: It serves as a crucial reagent for forming new carbon-carbon bonds in organic synthesis.
  • Medicinal Chemistry: Its derivatives are explored for their potential pharmacological properties, particularly in developing anti-cancer agents.
  • Material Science: It can be employed in synthesizing novel materials with specific electronic or optical properties due to its unique structure .

Studies involving 2,4-difluorobenzylzinc bromide have focused on its interactions with various electrophiles and biological targets. Notably, its ability to inhibit specific proteins involved in apoptosis has been a significant area of research. These studies often employ techniques such as:

  • In vitro Assays: To assess the biological activity against cancer cell lines.
  • NMR Spectroscopy: To study the interactions at a molecular level.
  • X-ray Crystallography: For elucidating the structure of complexes formed between this compound and other biomolecules .

Several compounds share structural similarities with 2,4-difluorobenzylzinc bromide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3,5-Difluorobenzylzinc bromideFluorine substituents at different positionsDifferent steric and electronic properties
3,4-Difluorobenzylzinc bromideSimilar fluorination patternVarying reactivity profiles in coupling reactions
Benzylzinc bromideLacks fluorine substituentsMore stable but less reactive than difluoro variants

The uniqueness of 2,4-difluorobenzylzinc bromide lies in its specific arrangement of fluorine atoms which affects both its reactivity and biological activity compared to these similar compounds. This positioning enhances its nucleophilicity and may influence its interaction with biological targets differently than other benzylzinc derivatives .

Dates

Modify: 2023-08-16

Explore Compound Types